molecular formula C4H7Br2N3 B016328 5-Amino-4-bromo-3-methylpyrazole hydrobromide CAS No. 167683-86-5

5-Amino-4-bromo-3-methylpyrazole hydrobromide

Cat. No.: B016328
CAS No.: 167683-86-5
M. Wt: 256.93 g/mol
InChI Key: UGCOULAJNKWOPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Amino-4-bromo-3-methylpyrazole hydrobromide typically involves the synthesis of 5-Amino-4-bromo-3-methylpyrazole, followed by its reaction with hydrobromic acid to form the hydrobromide salt . The synthetic route can be summarized as follows:

  • Synthesis of 5-Amino-4-bromo-3-methylpyrazole

      Starting Materials: 3-Methylpyrazole, bromine, and ammonia.

      Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at a temperature of 0-5°C. Bromine is added dropwise to a solution of 3-Methylpyrazole, followed by the addition of ammonia to introduce the amino group.

  • Formation of Hydrobromide Salt

      Starting Material: 5-Amino-4-bromo-3-methylpyrazole.

      Reaction Conditions: The synthesized 5-Amino-4-bromo-3-methylpyrazole is dissolved in an aqueous solution of hydrobromic acid. The mixture is stirred at room temperature until the hydrobromide salt precipitates out.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade starting materials and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-bromo-3-methylpyrazole hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can undergo reduction to form corresponding amines or hydrazines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed under mild to moderate conditions.

Major Products Formed

    Substitution Reactions: Products include 5-Amino-4-hydroxy-3-methylpyrazole, 5-Amino-4-alkoxy-3-methylpyrazole, and 5-Amino-4-amino-3-methylpyrazole.

    Oxidation Reactions: Products include 5-Nitro-4-bromo-3-methylpyrazole and 5-Nitroso-4-bromo-3-methylpyrazole.

    Reduction Reactions: Products include 5-Amino-4-bromo-3-methylhydrazine and 5-Amino-4-bromo-3-methylamine.

Mechanism of Action

The mechanism of action of 5-Amino-4-bromo-3-methylpyrazole hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It can also interact with nucleic acids and proteins, affecting their function and stability . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-bromo-5-methylpyrazole hydrobromide
  • 5-Amino-4-chloro-3-methylpyrazole hydrobromide
  • 5-Amino-4-bromo-3-ethylpyrazole hydrobromide

Comparison

5-Amino-4-bromo-3-methylpyrazole hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability profiles, making it suitable for specific applications in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

4-bromo-5-methyl-1H-pyrazol-3-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3.BrH/c1-2-3(5)4(6)8-7-2;/h1H3,(H3,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCOULAJNKWOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380922
Record name 4-Bromo-5-methyl-1H-pyrazol-3-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167683-86-5
Record name 4-Bromo-5-methyl-1H-pyrazol-3-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINO-4-BROMO-3-METHYLPYRAZOLE HYDROBROMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-4-bromo-3-methylpyrazole hydrobromide
Reactant of Route 2
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5-Amino-4-bromo-3-methylpyrazole hydrobromide
Reactant of Route 3
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5-Amino-4-bromo-3-methylpyrazole hydrobromide
Reactant of Route 4
5-Amino-4-bromo-3-methylpyrazole hydrobromide
Reactant of Route 5
5-Amino-4-bromo-3-methylpyrazole hydrobromide
Reactant of Route 6
5-Amino-4-bromo-3-methylpyrazole hydrobromide

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